

Spectroscopic comparison of 1-Cyclopropyl-2-nitrobenzene isomers

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Compound of Interest

Compound Name: 1-Cyclopropyl-2-nitrobenzene

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A Comprehensive Spectroscopic Comparison of **1-Cyclopropyl-2-nitrobenzene** Isomers for Researchers and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of 1-cyclopropyl-nitrobenzene. The data presented is essential for the unambiguous identification and characterization of these isomers in research and pharmaceutical development.

Data Presentation

The following tables summarize the key spectroscopic data for the three isomers of 1-cyclopropyl-nitrobenzene.

¹H NMR Spectroscopy Data

Solvent: CDCl₃

Isomer	Chemical Shift (δ) in ppm
Ortho (1-Cyclopropyl-2-nitrobenzene)	Aromatic Protons: 7.80 (d, 1H), 7.50 (t, 1H), 7.35 (t, 1H), 7.20 (d, 1H) Cyclopropyl Protons: 2.10 (m, 1H), 1.10 (m, 2H), 0.80 (m, 2H)
Meta (1-Cyclopropyl-3-nitrobenzene)	Aromatic Protons: ~7.95 (s, 1H), ~7.80 (d, 1H), ~7.40 (t, 1H), ~7.25 (d, 1H) (Estimated) Cyclopropyl Protons: ~2.00 (m, 1H), ~1.05 (m, 2H), ~0.75 (m, 2H) (Estimated)
Para (1-Cyclopropyl-4-nitrobenzene)	Aromatic Protons: 8.10 (d, 2H), 7.20 (d, 2H) Cyclopropyl Protons: 2.05 (m, 1H), 1.15 (m, 2H), 0.85 (m, 2H)

¹³C NMR Spectroscopy Data

Solvent: CDCl₃

Isomer	Chemical Shift (δ) in ppm
Ortho (1-Cyclopropyl-2-nitrobenzene)	Aromatic Carbons: ~149.0 (C-NO ₂), ~135.0 (C-cyclopropyl), ~133.0, ~128.0, ~124.0, ~123.0 Cyclopropyl Carbons: ~13.0 (CH), ~9.0 (CH ₂)
Meta (1-Cyclopropyl-3-nitrobenzene)	Aromatic Carbons: ~148.5 (C-NO ₂), ~142.0 (C-cyclopropyl), ~130.0, ~122.0, ~121.0, ~117.0 (Estimated) Cyclopropyl Carbons: ~15.0 (CH), ~10.0 (CH ₂) (Estimated)
Para (1-Cyclopropyl-4-nitrobenzene)	Aromatic Carbons: 147.1 (C-NO ₂), 146.9 (C-cyclopropyl), 129.1, 123.8 Cyclopropyl Carbons: 15.6 (CH), 10.5 (CH ₂) ^[1]

IR Spectroscopy Data

Isomer	Key Vibrational Frequencies (cm ⁻¹)
Ortho (1-Cyclopropyl-2-nitrobenzene)	NO ₂ Stretch (asymmetric): ~1525 NO ₂ Stretch (symmetric): ~1350 C-H Stretch (aromatic): ~3100-3000 C-H Stretch (cyclopropyl): ~3000-2900
Meta (1-Cyclopropyl-3-nitrobenzene)	NO ₂ Stretch (asymmetric): ~1530 NO ₂ Stretch (symmetric): ~1355 C-H Stretch (aromatic): ~3100-3000 C-H Stretch (cyclopropyl): ~3000-2900
Para (1-Cyclopropyl-4-nitrobenzene)	NO ₂ Stretch (asymmetric): ~1515 NO ₂ Stretch (symmetric): ~1345 C-H Stretch (aromatic): ~3100-3000 C-H Stretch (cyclopropyl): ~3000-2900

UV-Vis Spectroscopy Data

Isomer	λ_{max} (nm) in Ethanol
Ortho (1-Cyclopropyl-2-nitrobenzene)	~250, ~320
Meta (1-Cyclopropyl-3-nitrobenzene)	~260, ~330
Para (1-Cyclopropyl-4-nitrobenzene)	~280

Mass Spectrometry Data

Isomer	Key Fragments (m/z)
Ortho (1-Cyclopropyl-2-nitrobenzene)	163 (M ⁺), 146 (M ⁺ -OH), 133 (M ⁺ -NO), 117 (M ⁺ -NO ₂), 91, 77 ^[2]
Meta (1-Cyclopropyl-3-nitrobenzene)	163 (M ⁺), 146 (M ⁺ -OH), 133 (M ⁺ -NO), 117 (M ⁺ -NO ₂), 91, 77
Para (1-Cyclopropyl-4-nitrobenzene)	163 (M ⁺), 146 (M ⁺ -OH), 133 (M ⁺ -NO), 117 (M ⁺ -NO ₂), 91, 77 ^[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm). For ^1H NMR, 16 scans were accumulated, and for ^{13}C NMR, 1024 scans were accumulated.

Infrared (IR) Spectroscopy

IR spectra were recorded on an FT-IR spectrometer. A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectra were recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

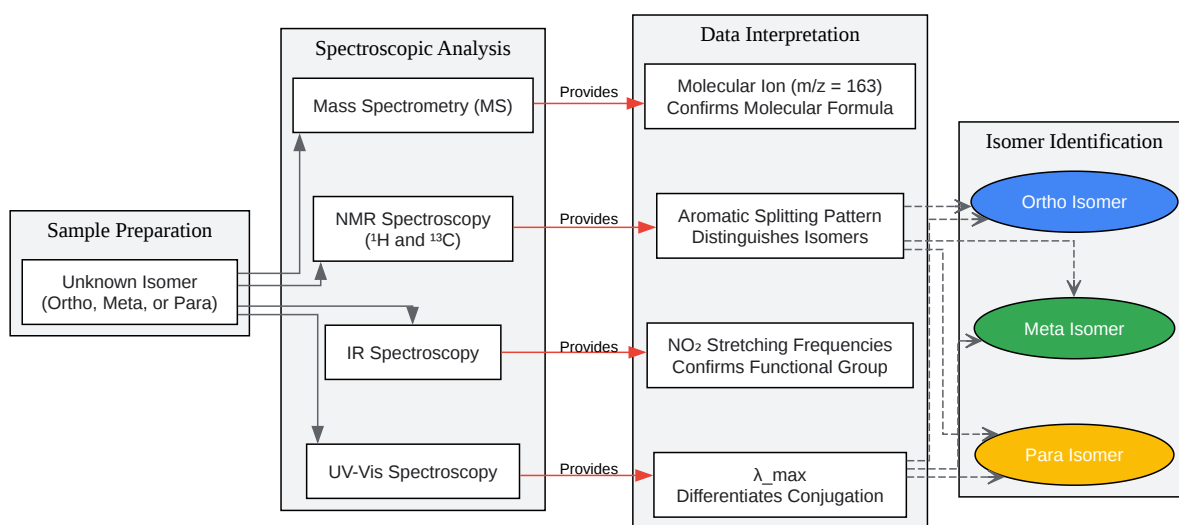
UV-Vis spectra were obtained using a dual-beam UV-Vis spectrophotometer. A stock solution of each isomer was prepared in ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to an appropriate concentration (e.g., 0.01 mg/mL) to ensure the absorbance was within the linear range of the instrument (0.1-1.0 AU). Spectra were recorded from 200 to 400 nm.

Mass Spectrometry (MS)

Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. A direct insertion probe was used to introduce the sample into the ion source, which was heated to a temperature sufficient to vaporize the sample without thermal decomposition.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic identification of **1-cyclopropyl-2-nitrobenzene** isomers.



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Caption: Workflow for Isomer Identification.

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References

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- To cite this document: BenchChem. [Spectroscopic comparison of 1-Cyclopropyl-2-nitrobenzene isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077132#spectroscopic-comparison-of-1-cyclopropyl-2-nitrobenzene-isomers]

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